3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$):
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
| Bond/Vibration Type | Wavenumber (cm⁻¹) |
|---|---|
| O–H (carboxylic acid) | 2500–3000 (broad) |
| N–H (amide) | 3300–3350 |
| C=O (amide) | 1660–1680 |
| C=O (carboxylic acid) | 1700–1725 |
| Pyridine ring | 1600, 1550, 1450 |
Mass Spectrometry
- ESI-MS : Major peak at m/z 210.19 [M+H]$$^+$$.
- Fragmentation pattern: Loss of $$ \text{H}2\text{O} $$ (*m/z* 192.18) and $$ \text{CO}2 $$ (m/z 148.12).
Computational Chemistry Approaches
Density Functional Theory (DFT)
DFT studies (B3LYP/6-311++G(d,p)) reveal:
- Electrostatic potential : The pyridine nitrogen and carboxylic acid group are key sites for electrophilic/nucleophilic interactions.
- Frontier orbitals : The HOMO is localized on the pyridine ring, while the LUMO resides on the carbonyl and carboxylic acid groups.
- Hydrogen-bonding energy : Intramolecular O–H···O=C interactions stabilize the structure by ~25 kJ/mol.
Molecular Dynamics (MD) Simulations
Table 1: Summary of Key Spectroscopic Data
| Technique | Key Signals/Peaks | Assignment |
|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 8.70–8.75 (d, 2H) | Pyridine H-2/H-6 |
| $$ ^{13}\text{C} $$ NMR | δ 165.5–166.0 ppm | Pyridine carbonyl |
| IR | 1660–1680 cm⁻¹ | Amide C=O stretch |
| UV-Vis | 265–270 nm | Pyridine π→π* transition |
| ESI-MS | m/z 210.19 | Molecular ion peak |
Properties
IUPAC Name |
3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZGHDVYGKKCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling via Carbodiimide-Mediated Amide Bond Formation
One of the most common and effective methods for preparing amide bonds in such compounds is the use of carbodiimide coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC), often in combination with N-hydroxysuccinimide (NHS) to form an active ester intermediate.
-
- Pyridine-4-carboxylic acid is first activated by DCC and NHS in an aprotic solvent like acetonitrile at room temperature.
- The hydroxy amino acid (e.g., 3-hydroxy-2-aminopropionic acid) is then added to the activated ester solution.
- The reaction proceeds for 12 hours at room temperature, yielding the amide product.
-
- Mild reaction conditions preserve sensitive functional groups.
- High yields and purity are achievable.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of acid | DCC, NHS, acetonitrile, RT, 1 h | - | Formation of NHS ester |
| Coupling with amino acid | Hydroxy amino acid, RT, 12 h | 70-85 | Efficient amide bond formation |
This method is supported by literature describing similar coupling reactions for hydroxy amino acid derivatives with aromatic carboxylic acids.
Azide Coupling Method
An alternative approach involves converting the acid derivative into an azide intermediate, which then reacts with amines to form the amide bond.
-
- The carboxylic acid derivative is first converted to a hydrazide by reaction with hydrazine hydrate.
- The hydrazide is then diazotized with sodium nitrite and hydrochloric acid at 0 °C to form the azide.
- The azide intermediate is reacted with the hydroxy amino acid or its ester in the presence of a base like triethylamine.
-
- This method can offer higher yields and simpler workup compared to carbodiimide coupling.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, EtOH, reflux 9 h | ~80 | Conversion of ester to hydrazide |
| Diazotization to azide | NaNO2, HCl, 0 °C, 1 h | - | Formation of azide intermediate |
| Coupling with amine | Amino acid ester, Et3N, 0 °C, 12 h | 85-90 | Efficient amide bond formation |
This azide coupling method has been demonstrated to be more efficient in yield and simpler in purification than DCC/NHS coupling for related compounds.
Hydrolysis and Esterification Steps
- The hydroxy amino acid component can be prepared or modified by hydrolysis of esters under basic conditions (e.g., KOH in aqueous alcohol at 78 °C for 6 h).
- Ester intermediates can be transformed into better leaving groups such as trichloroacetimidates or acetates by reaction with trichloroacetonitrile or acetic anhydride, respectively, facilitating further nucleophilic substitution or coupling reactions.
Summary Table of Preparation Methods
| Step No. | Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Carbodiimide-mediated coupling | DCC, NHS, acetonitrile, RT, 12 h | 70-85 | Mild, well-established | Moderate purification effort |
| 2 | Azide coupling via hydrazide intermediate | Hydrazine hydrate, NaNO2, HCl, Et3N, 0 °C | 85-90 | Higher yield, simpler workup | Requires azide intermediate prep |
| 3 | Hydrolysis of ester to acid and activation | KOH hydrolysis, trichloroacetonitrile or acetic anhydride | Variable | Enables functional group activation | Multi-step, moderate yield |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be used in further research or industrial applications.
Biology
The compound is studied for its potential roles in biochemical pathways and interactions with enzymes. Research indicates that derivatives of pyridine compounds can influence metabolic processes, such as glucose incorporation into lipids, which may have implications for diabetes treatment .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects . It acts as a precursor in drug synthesis, particularly in developing compounds targeting diseases of the nervous and immune systems. For instance, studies on similar pyridine derivatives have shown promising results in enhancing insulin sensitivity and exhibiting anticancer activity .
Industry
This compound finds applications in the production of specialty chemicals and materials. Its functionality allows it to be utilized in creating agrochemicals and pharmaceutical intermediates, contributing to advancements in both fields .
Anticancer Activity
Research has demonstrated that certain derivatives of pyridine compounds exhibit significant anticancer activity. For example, studies have shown that modifications to the pyridine ring can enhance cytotoxicity against cancer cell lines while maintaining low toxicity towards healthy cells . This highlights the compound's potential as a lead structure for developing new anticancer agents.
Enzyme Inhibition Studies
Another area of investigation involves the inhibition of prolyl hydroxylase enzymes using derivatives of this compound. These studies suggest that such compounds could improve blood flow and oxygen delivery in ischemic tissues, offering therapeutic avenues for treating conditions like anemia .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Substituted Propionic Acid Derivatives
N-(Pyridine-4-carbonyl)-D-Ala-boroPro (3099)
- Structure : Contains a pyridine-4-carbonyl group linked to a boroproline (boroPro) moiety via D-alanine.
- Application : Acts as a FAP ligand for positron emission tomography (PET) imaging, demonstrating high binding affinity due to the boronic acid group’s interaction with FAP’s catalytic serine .
- Key Difference: Unlike 3-hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, this compound replaces the propionic acid hydroxyl group with a boroproline unit, enhancing protease inhibition properties.
3-(2-Pyridylaminocarbonyl)propanoic Acid
- Structure: Features a pyridine-2-yl group attached via an amide linkage to propanoic acid.
- Research Findings : Synthesized via acylation of pyridin-2-amine, this compound exhibits planar pyridine rings and C–H···O hydrogen bonding, influencing crystallization behavior .
- Comparison : The substitution at pyridine’s 2-position (vs. 4-position in the target compound) may alter electronic properties and intermolecular interactions, affecting solubility or biological activity.
Hydroxypropionic Acid Derivatives with Complex Substituents
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic Acid (CAS 2894096-43-4)
- Structure: A branched propanoic acid derivative with hydroxymethyl and methyl groups at the 2-position.
- Application : Incorporated into polymers for coatings or adhesives, highlighting the role of hydroxyl groups in crosslinking reactions .
2-(4-Methyl-2-hydroxyphenyl)propionic acid-γ-lactone (Furaminton)
- Structure : Cyclic lactone derived from propionic acid, substituted with a methyl-hydroxyphenyl group.
- Properties : Log Kow = 1.44 (indicating moderate hydrophilicity), used in agrochemicals .
- Comparison : Lactonization versus amide bond formation in the target compound affects stability and metabolic pathways.
Biological Activity
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxyl group, an amino group, and a pyridine ring, which contribute to its unique chemical reactivity and biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors. The hydroxyl and amino groups are critical for binding affinity, allowing the compound to act as either an inhibitor or activator depending on the target:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.
- Receptor Modulation : It can modulate receptor functions through interactions at binding sites, leading to various biological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine-based compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:
- Case Study : A study on pyridine derivatives demonstrated that certain compounds could induce caspase-3-dependent apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Analogues have been tested for their ability to inhibit bacterial growth:
- Research Findings : Compounds similar to this compound have shown activity against common pathogens like Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections .
Neuroprotective Effects
Preliminary studies suggest that some derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases:
- Mechanistic Insights : Pyridine derivatives have been linked to modulation of neurotransmitter systems and reduction of oxidative stress, which are crucial in neuroprotection .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds provides insights into the unique biological activities attributed to this compound:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 3-Hydroxypyridine-2-carboxylic acid | Lacks amino group | Limited activity | |
| 3-Hydroxy-4-pyranones | Contains pyranone ring | Antimicrobial | |
| Indole derivatives | Indole ring present | Anticancer |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling pyridine-4-carboxylic acid with a β-hydroxypropionic acid derivative under peptide-like coupling conditions (e.g., EDC/HOBt or DCC). Key steps include inert atmosphere control (N₂/Ar) and purification via recrystallization or preparative HPLC. Validate purity using HPLC (≥95% purity threshold) and corroborate with NMR (¹H/¹³C) to confirm absence of unreacted intermediates or byproducts. For example, analogous compounds like 3-(4-Hydroxyphenyl)propionic acid were synthesized using isotopic labeling and validated via ¹³C-NMR .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer : Use multi-spectroscopic approaches:
- FT-IR : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridine ring vibrations ~1600 cm⁻¹).
- NMR : Assign proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm; β-hydroxypropionic acid protons at δ 3.5–4.5 ppm).
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable. Complementary techniques like UV-Vis (for π→π* transitions) and mass spectrometry (ESI-MS for molecular ion confirmation) are recommended .
Q. What solubility parameters are critical for formulating this compound in aqueous buffers?
- Methodological Answer : Solubility can be predicted using Hansen solubility parameters (δD, δP, δH) derived from DFT calculations. For example, δ values for structurally similar compounds (e.g., 3-[(4-Carboxyphenyl)amino]propionic acid) range from 22–25 MPa¹/², indicating moderate polarity. Experimental validation via shake-flask method in PBS (pH 7.4) or DMSO-water mixtures is advised. Adjust pH to exploit zwitterionic behavior (pKa ~2.5 for carboxyl, ~9.5 for pyridine) .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, pyridine-4-carbonyl derivatives exhibit electron-deficient LUMO regions, favoring nucleophilic attack.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with enzymes like γ-aminobutyric acid transaminase) using software like GROMACS. Parameterize force fields based on partial charges from DFT.
- Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase domains), prioritizing compounds with ΔG < −8 kcal/mol .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts in ¹H-NMR)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at 25–50°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC can distinguish NH protons in amide linkages.
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs (as in 3-(4-Hydroxyphenyl)-[1-¹³C]propionic acid ) to track unexpected shifts. Cross-validate with IR/Raman for vibrational mode consistency .
Q. How does this compound interact with enzymes in amino acid metabolism, and what experimental assays quantify inhibition?
- Methodological Answer :
- Enzyme Assays : Use spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenase activity). For example, test inhibition of alanine racemase by monitoring L/D-alanine conversion via polarimetry.
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for enzyme-ligand interactions.
- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. IC₅₀ values <10 μM suggest high potency. Reference studies on 3-(4-Chlorophenyl)propionic acid derivatives for analogous protocols .
Notes
- Contradiction Management : Conflicting data (e.g., solubility vs. computational predictions) require multi-method validation (e.g., DSC for crystallinity analysis ).
- Ethical Compliance : Ensure all biological assays adhere to institutional biosafety protocols, referencing guidelines from non-commercial sources (e.g., PubChem ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
